5-(3-Nitro-phenoxy)-pentylamine

Medicinal Chemistry ADME Optimization Chemical Biology

Select 5-(3-Nitro-phenoxy)-pentylamine (CAS 1092450-82-2) for CNS-targeted medicinal chemistry programs requiring a calculated LogP of ~1.8 — optimal for passive blood-brain barrier penetration. Its five-carbon alkyl spacer and meta-nitrophenoxy terminus provide a distinct conformational and electronic pharmacophore, delivering >10-fold higher lipophilicity than the C2 analog. The primary amine enables amide coupling or reductive amination; the nitro group is readily reduced to an aniline for further elaboration. Ideal for SAR campaigns, PROTAC linker optimization, and ADME profiling where linker flexibility and moderate lipophilicity are critical. Accepts purchase orders; request a quote for bulk or custom synthesis.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B8444235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Nitro-phenoxy)-pentylamine
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCCCCN)[N+](=O)[O-]
InChIInChI=1S/C11H16N2O3/c12-7-2-1-3-8-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,1-3,7-8,12H2
InChIKeyIDYNFOYDUWKLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Nitro-phenoxy)-pentylamine: CAS 1092450-82-2 for Chemical Biology and Medicinal Chemistry Procurement


5-(3-Nitro-phenoxy)-pentylamine (CAS 1092450-82-2, MF: C11H16N2O3, MW: 224.26 g/mol) is a specialized bifunctional chemical intermediate with a primary amine terminus and a meta-nitrophenoxy aromatic ring connected by a five-carbon alkyl spacer [1]. Its structural features—a flexible pentylamine linker and a meta-substituted nitroarene—enable its use as a modular scaffold in medicinal chemistry, particularly in the development of receptor ligands, enzyme inhibitors, and chemical probes [2]. The compound is typically supplied as a research chemical with a standard purity of ≥95% .

5-(3-Nitro-phenoxy)-pentylamine Procurement Risk: Why C2 and C3 Analogs Are Not Drop-In Replacements


Generic substitution between alkyl-chain nitrophenoxyamines is scientifically unsound due to significant structural and physicochemical divergences. The pentyl (C5) spacer in 5-(3-Nitro-phenoxy)-pentylamine imparts a calculated LogP of approximately 1.8, a marked increase over the C2 analog 2-(3-Nitrophenoxy)ethanamine (LogP ≈ 0.7), resulting in a >10-fold higher predicted lipophilicity and substantially different membrane permeability . Furthermore, the C5 chain introduces three additional rotatable bonds, conferring greater conformational flexibility and a distinct binding pharmacophore compared to the more rigid C2 and C3 homologs. Substitution with an alternative meta-nitrophenoxyamine of a different chain length (e.g., C2, C3) will alter both passive diffusion and target engagement geometry, invalidating any structure-activity relationship (SAR) or structure-property relationship (SPR) established with the C5 derivative [1].

5-(3-Nitro-phenoxy)-pentylamine: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Differentiation: 5-(3-Nitro-phenoxy)-pentylamine vs. 2-(3-Nitrophenoxy)ethanamine (C2 Analog)

The pentyl (C5) spacer of 5-(3-Nitro-phenoxy)-pentylamine yields a calculated partition coefficient (cLogP) of approximately 1.8, compared to ~0.7 for the ethyl (C2) analog 2-(3-Nitrophenoxy)ethanamine. This difference of >1 log unit translates to a >10-fold increase in lipophilicity, directly impacting passive membrane permeability and in vivo distribution . The C3 analog 3-(3-Nitrophenoxy)propan-1-amine has an intermediate cLogP of ~1.2, further confirming the systematic increase in lipophilicity with alkyl chain elongation [1]. This property difference is critical for blood-brain barrier penetration and oral bioavailability optimization.

Medicinal Chemistry ADME Optimization Chemical Biology

Conformational Flexibility and Pharmacophore Distinction: C5 vs. C2/C3 Spacer Lengths

The five-carbon alkyl chain of 5-(3-Nitro-phenoxy)-pentylamine possesses 5 rotatable bonds, compared to 2 rotatable bonds for 2-(3-Nitrophenoxy)ethanamine (C2) and 3 rotatable bonds for 3-(3-Nitrophenoxy)propan-1-amine (C3) . This greater conformational flexibility allows the C5 derivative to adopt a wider range of spatial orientations, enabling the terminal primary amine to engage in binding interactions with protein pockets that are inaccessible to the more rigid, shorter-chain analogs. The increased degrees of freedom can be advantageous for exploring novel binding modes but may also confer a higher entropic penalty upon binding, a nuance critical for SAR studies [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Docking

Meta-Nitrophenoxy Substitution: Potential nNOS Binding Profile vs. Unsubstituted and Para-Analogs

While direct comparative binding data for 5-(3-Nitro-phenoxy)-pentylamine are not publicly available in primary literature, class-level inference from structurally related meta-nitrophenoxyalkylamines suggests a potential for interaction with the neuronal nitric oxide synthase (nNOS) enzyme. Database entries indicate that 5-(3-Nitro-phenoxy)-pentylamine has been evaluated in assays for nNOS inhibition, showing an EC50 > 100,000 nM in HEK293 cell-based assays, indicating weak or no activity under those specific conditions [1]. In contrast, certain para-nitrophenylalkylamine derivatives have been patented as antiarrhythmic agents, highlighting the critical importance of substitution pattern on pharmacological activity [2]. The presence of the meta-nitro group on the phenoxy ring, combined with the C5 amine linker, creates a unique electronic and steric environment that differentiates it from para-substituted analogs.

Neuroscience Enzymology Inhibitor Development

Solubility Profile: Predicted Aqueous Solubility Distinction from C2 Analog

The increased lipophilicity of 5-(3-Nitro-phenoxy)-pentylamine (cLogP ~1.8) directly correlates with a significant reduction in predicted aqueous solubility compared to the shorter C2 analog. In silico models estimate the aqueous solubility of the C5 compound to be in the range of 0.1-0.5 mg/mL, whereas the C2 analog 2-(3-Nitrophenoxy)ethanamine (cLogP ~0.7) is predicted to have solubility >10 mg/mL . This >20-fold difference in predicted solubility has practical implications for the preparation of stock solutions and assay buffers, often requiring DMSO or other co-solvents for the C5 derivative at working concentrations achievable with aqueous buffers for the C2 analog.

Preformulation Assay Development Chemical Biology

5-(3-Nitro-phenoxy)-pentylamine: High-Value Application Scenarios Based on Verified Differentiation


CNS-Targeted Lead Optimization Requiring Optimized Brain Penetration (LogP ~1.8)

Procure 5-(3-Nitro-phenoxy)-pentylamine when developing small molecule ligands for central nervous system (CNS) targets where a cLogP value of ~1.8 is desired. Its moderate lipophilicity, significantly higher than the C2 analog (cLogP ~0.7), positions it within the favorable range for passive blood-brain barrier (BBB) penetration, making it a superior scaffold for CNS drug discovery programs compared to its more polar, shorter-chain counterparts .

Structure-Activity Relationship (SAR) Studies for Flexible, Meta-Nitro Pharmacophores

Utilize 5-(3-Nitro-phenoxy)-pentylamine as a key building block in SAR campaigns exploring the impact of alkyl chain length on target engagement. Its 5 rotatable bonds and meta-nitro substitution provide a distinct conformational landscape compared to C2 and C3 analogs, enabling the systematic investigation of linker flexibility and electronic effects on binding affinity and functional activity at enzymes like neuronal nitric oxide synthase (nNOS) [1].

Development of Amine-Containing Bifunctional Probes and Linkers

Employ this compound as a versatile, bifunctional intermediate for the synthesis of more complex molecular probes, PROTACs (Proteolysis Targeting Chimeras), or bioconjugates. The primary amine serves as a reactive handle for amide bond formation or reductive amination, while the nitro group can be reduced to an aniline for further functionalization or to introduce a fluorophore, leveraging the optimal C5 spacer length for linker applications [2].

Preclinical Candidate Profiling with Defined ADME Properties

Select this C5 derivative for ADME (Absorption, Distribution, Metabolism, Excretion) profiling in early drug discovery. Its distinct physicochemical signature (cLogP ~1.8, low predicted aqueous solubility) offers a valuable comparator against shorter-chain analogs to dissect the influence of lipophilicity and chain length on key parameters such as microsomal stability, plasma protein binding, and CYP450 inhibition, providing critical data for lead selection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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